3-chloro-4-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids RkE (=O)l (OH)m (l not 0) by replacing an OH group by the NHPh group or derivative formed by ring substitution .
Synthesis Analysis
A synthesis of a similar compound, 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline, has been reported from 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-chloro-4-fluoroaniline via direct reductive amination using NaBH4/I2 as a reducing agent .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the types of hydrogen atoms present in the molecule, while the 13C NMR spectrum can provide information about the types of carbon atoms present .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline, have been reported. It was synthesized as a white powder with a melting point of 85–87°C .Scientific Research Applications
Structural Characterization and Bioactivity
Compounds with the methylbenzenesulfonamide moiety, including those with active groups like pyridine, benzenesulfonyl, and bromine, have been synthesized and characterized. These molecules have potential as targeting preparations in the prevention of human HIV-1 infection, showcasing the importance of such compounds in medicinal chemistry and drug development (Cheng De-ju, 2015).
Corrosion Inhibition and Surface Science
Research involving piperidine derivatives, such as studies on their adsorption and corrosion inhibition properties on iron surfaces, illustrates the utility of these compounds in materials science. Quantum chemical calculations and molecular dynamics simulations help predict inhibition efficiencies, demonstrating their significance in protecting metals from corrosion (S. Kaya et al., 2016).
Herbicidal Applications
Sulfonylurea derivatives, including those with fluoro intermediates, have been developed for selective post-emergence herbicidal use in crops like cotton and wheat. This research underscores the role of sulfonamide compounds in agricultural chemistry, offering routes to enhance crop protection and yield (G. Hamprecht et al., 1999).
Solid-State Characterization
Studies on the solid-state characterization of sulfonamide compounds, such as AND-1184, highlight their potential in drug development, particularly for treating conditions like dementia. The structural analysis through X-ray and solid-state NMR provides insights into the molecular dynamics and stability essential for pharmaceutical applications (Tomasz Pawlak et al., 2021).
Antimicrobial and Antitumor Activity
The synthesis and biological evaluation of substituted benzenesulfonamides for antimicrobial and antitumor activities represent another critical area of research. These studies contribute to the ongoing search for new therapeutic agents, highlighting the sulfonamide framework's versatility in drug discovery (N. Desai et al., 2016).
Mechanism of Action
Target of Action
For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Mode of Action
The mode of action would depend on the specific target. For instance, if it acts as a sulfonamide antibiotic, it would inhibit the synthesis of folic acid in bacteria, preventing their growth .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O4S2/c18-16-10-14(3-4-17(16)19)27(23,24)21-11-13-5-8-22(9-6-13)28(25,26)15-2-1-7-20-12-15/h1-4,7,10,12-13,21H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCVRATUZIYFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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